3-Amino-1-(2-methylcyclohexyl)thiourea
Description
BenchChem offers high-quality 3-Amino-1-(2-methylcyclohexyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(2-methylcyclohexyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-amino-3-(2-methylcyclohexyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3S/c1-6-4-2-3-5-7(6)10-8(12)11-9/h6-7H,2-5,9H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHGZWSUKUQQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251821 | |
| Record name | N-(2-Methylcyclohexyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748776-62-7 | |
| Record name | N-(2-Methylcyclohexyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=748776-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylcyclohexyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-1-(2-methylcyclohexyl)thiourea: Structure, Synthesis, and Potential Applications
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-(2-methylcyclohexyl)thiourea, a substituted aminothiourea derivative. While specific literature on this exact molecule is not publicly available, this document leverages established principles of organic chemistry and extensive knowledge of analogous thiourea compounds to detail its chemical structure, a proposed synthetic route, and methods for its purification and characterization. Furthermore, potential biological activities and applications are discussed based on the well-documented pharmacological properties of the broader class of aminothiourea derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel thiourea-based compounds for drug discovery and development.
Introduction to Substituted Thioureas
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a versatile building block in organic synthesis.[1] Its derivatives, formed by the substitution of one or more hydrogen atoms on its amino groups, exhibit a wide array of chemical properties and biological activities.[2] The thiourea moiety, characterized by the -NH-C(S)-NH- functional group, is a key structural feature in numerous pharmacologically active molecules. The ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors contributes to the diverse biological interactions of these compounds.[3] Substituted thioureas have garnered significant interest in medicinal chemistry due to their reported antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4] The specific nature and stereochemistry of the substituents play a crucial role in determining the compound's pharmacological profile.
Chemical Structure and Properties of 3-Amino-1-(2-methylcyclohexyl)thiourea
The chemical structure of 3-Amino-1-(2-methylcyclohexyl)thiourea is characterized by a thiourea backbone substituted with a 2-methylcyclohexyl group at the N1 position and an amino group at the N3 position. The presence of a chiral center in the 2-methylcyclohexyl ring implies that this compound can exist as different stereoisomers, which may exhibit distinct biological activities.
Key Structural Features:
-
Thiourea Core: The central C=S bond and adjacent nitrogen atoms are key to its chemical reactivity and biological interactions.
-
2-Methylcyclohexyl Group: This bulky, lipophilic group will influence the compound's solubility, membrane permeability, and steric interactions with biological targets.
-
Amino Group: The terminal amino group can participate in hydrogen bonding and may be a site for further chemical modification.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₈H₁₇N₃S |
| Molecular Weight | 187.31 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF, with low solubility in water. |
| CAS Number | 748776-62-7 |
Proposed Synthesis of 3-Amino-1-(2-methylcyclohexyl)thiourea
A reliable and widely used method for the synthesis of N,N'-disubstituted thioureas is the reaction of an isothiocyanate with an amine.[4] For the synthesis of 3-Amino-1-(2-methylcyclohexyl)thiourea, a plausible route involves the reaction of 2-methylcyclohexyl isothiocyanate with hydrazine.
Reaction Scheme:
Caption: Proposed synthesis of 3-Amino-1-(2-methylcyclohexyl)thiourea.
Experimental Protocol: Synthesis
Materials:
-
2-Methylcyclohexylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA)
-
Tosyl chloride
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate
Step 1: Synthesis of 2-Methylcyclohexyl isothiocyanate
A facile method for the preparation of isothiocyanates from primary amines involves the tosyl chloride mediated decomposition of dithiocarbamate salts generated in situ.[5]
-
Dissolve 2-methylcyclohexylamine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add carbon disulfide (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the mixture back to 0 °C and add tosyl chloride (1.1 eq.) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methylcyclohexyl isothiocyanate.
Step 2: Synthesis of 3-Amino-1-(2-methylcyclohexyl)thiourea
-
Dissolve the crude 2-methylcyclohexyl isothiocyanate (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate).[6]
Characterization
The structure and purity of the synthesized 3-Amino-1-(2-methylcyclohexyl)thiourea can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[7]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-H protons of the thiourea and amino groups, as well as signals for the protons of the 2-methylcyclohexyl ring. The N-H protons typically appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl (C=S) carbon, typically in the range of 180-185 ppm.[8] Signals corresponding to the carbons of the 2-methylcyclohexyl group will also be present.
Predicted ¹H and ¹³C NMR Data:
| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C=S | - | 180 - 185 |
| N-H (Thiourea) | Broad singlet, 7.0 - 9.0 | - |
| N-H (Amino) | Broad singlet, 4.0 - 6.0 | - |
| CH (Cyclohexyl) | 1.0 - 2.0 (multiplets) | 25 - 55 |
| CH₂ (Cyclohexyl) | 1.0 - 2.0 (multiplets) | 25 - 40 |
| CH₃ (Methyl) | 0.8 - 1.2 (doublet) | 15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[9]
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3400 |
| C-H Stretch (sp³) | 2850 - 3000 |
| C=S Stretch | 1100 - 1300 |
| N-C-S Bending | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[10] For 3-Amino-1-(2-methylcyclohexyl)thiourea, the mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.
Potential Biological Activities and Applications
While no specific biological data exists for 3-Amino-1-(2-methylcyclohexyl)thiourea, the broader class of aminothiourea derivatives has shown a wide range of pharmacological activities.
-
Antimicrobial Activity: Many thiourea derivatives exhibit significant antibacterial and antifungal properties.[2]
-
Anticancer Activity: Certain substituted thioureas have demonstrated cytotoxic effects against various cancer cell lines.[2]
-
Anti-inflammatory Activity: Some thiourea compounds have been investigated for their potential as anti-inflammatory agents.[2]
-
Antiviral Activity: The thiourea scaffold is present in some antiviral compounds.
The biological activity of 3-Amino-1-(2-methylcyclohexyl)thiourea would need to be determined through in vitro and in vivo screening assays. The presence of the lipophilic 2-methylcyclohexyl group may enhance its ability to cross cell membranes, potentially influencing its bioavailability and efficacy.
Caption: Workflow from synthesis to potential applications.
Safety and Handling
Thiourea and its derivatives should be handled with care. Thiourea itself is classified as harmful if swallowed and is suspected of causing cancer and damaging fertility.[11][12]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[13][14]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[15]
-
Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Conclusion
3-Amino-1-(2-methylcyclohexyl)thiourea represents an interesting, yet uncharacterized, member of the aminothiourea family. This guide has outlined a plausible synthetic route and standard characterization techniques based on established chemical principles. The diverse biological activities reported for analogous compounds suggest that this molecule could be a valuable candidate for further investigation in drug discovery programs. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and other novel thiourea derivatives.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Thiourea. Retrieved from [Link]
-
ChemSupply Australia. (2023). Safety Data Sheet THIOUREA. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Thiourea. Retrieved from [Link]
-
TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2002). Infrared spectra of new Re(III) complexes with thiourea derivatives. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Thiourea (FDB012439). Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Retrieved from [Link]
-
MDPI. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]
-
NIST. (n.d.). Thiourea. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiourea. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]
-
ResearchGate. (n.d.). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Retrieved from [Link]
-
An Efficient, Facial and Green Synthesis of Substituted Thiourea. (n.d.). Retrieved from [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
- Google Patents. (n.d.). CN1186069A - Preparation of thiosemicarbazide and methyl-thiosemicarbazide.
-
SciSpace. (n.d.). Infrared Spectra of Thioamides and Selenoamides. Retrieved from [Link]
-
Synthesis of isothiocyanates. (n.d.). Retrieved from [Link]
-
Bentham Science. (2024). Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
SlideShare. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. Retrieved from [Link]
-
ResearchGate. (n.d.). Important IR spectral bands (cm-1) of thiourea and its complexes. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methylthiourea. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). isothiocyanate synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). N,N'-diethylthiourea - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubMed. (n.d.). [The biochemical mechanisms of the action of N-alkyl-N-nitrosoureas. The possible reasons for drug resistance to these compounds]. Retrieved from [Link]
-
PubMed. (1981). Correlation between the molecular structure of N-alkylureas and N-alkylthioureas and their teratogenic properties. Retrieved from [Link]
-
SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
MDPI. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Retrieved from [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. asianpubs.org [asianpubs.org]
- 9. Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media | PDF [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. redox.com [redox.com]
- 13. chemos.de [chemos.de]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. carlroth.com [carlroth.com]
An In-Depth Technical Guide to 3-Amino-1-(2-methylcyclohexyl)thiourea: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-(2-methylcyclohexyl)thiourea, a novel thiourea derivative with significant potential in medicinal chemistry. While a specific CAS number for this compound is not publicly cataloged, indicating its novelty, this document extrapolates from established chemical principles and data on analogous structures to present a robust framework for its synthesis, characterization, and prospective applications. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide will serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this promising molecule.
Chemical Identity and Physicochemical Properties
As a novel compound, specific identifiers for 3-Amino-1-(2-methylcyclohexyl)thiourea are not yet established in major chemical databases. However, based on its constituent parts, we can predict its core properties and assign systematic nomenclature.
| Identifier | Value | Source/Method |
| IUPAC Name | 1-Amino-3-(2-methylcyclohexyl)thiourea | IUPAC Nomenclature |
| Molecular Formula | C₈H₁₇N₃S | Elemental Composition |
| Molecular Weight | 187.31 g/mol | Calculation |
| CAS Number | Not Assigned | - |
| Predicted LogP | ~2.5 - 3.5 | Computational Prediction |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. | Structure-based Prediction |
Rationale for Synthesis and Potential Applications
The thiourea moiety is a versatile pharmacophore known to engage in hydrogen bonding and metal coordination, making it a valuable scaffold in drug design.[1][3] The incorporation of a 2-methylcyclohexyl group introduces lipophilicity, which can enhance membrane permeability and oral bioavailability. The terminal amino group offers a site for further functionalization or can participate in key interactions with biological targets.
Given the established biological activities of thiourea derivatives, 3-Amino-1-(2-methylcyclohexyl)thiourea is a compelling candidate for investigation in several therapeutic areas:
-
Anticancer Agents: Many thiourea derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1][2]
-
Antimicrobial Agents: The thiourea backbone is present in numerous compounds with antibacterial and antifungal properties.
-
Enzyme Inhibitors: The ability of the thiourea group to coordinate with metal ions makes these compounds potential inhibitors of metalloenzymes.[4]
Proposed Synthesis Workflow
The synthesis of 3-Amino-1-(2-methylcyclohexyl)thiourea can be achieved through a reliable and well-documented synthetic route involving the reaction of an amine with an isothiocyanate precursor. A plausible and efficient method involves the initial reaction of a suitable amine with a thiophosgene analog to generate an isothiocyanate, which is then reacted with hydrazine. A more direct approach, and the one detailed here, involves the use of thiocarbonyl diimidazole as a thiocarbonyl transfer agent.
Sources
Technical Profile & Synthetic Utility: 3-Amino-1-(2-methylcyclohexyl)thiourea
Executive Summary
3-Amino-1-(2-methylcyclohexyl)thiourea (also chemically identified as 4-(2-methylcyclohexyl)thiosemicarbazide ) is a specialized organosulfur intermediate used primarily in the synthesis of nitrogen-sulfur heterocycles. Characterized by a thiosemicarbazide core attached to a lipophilic 2-methylcyclohexyl scaffold, this molecule serves as a critical "hinge" precursor in drug discovery, particularly for constructing 1,2,4-triazole and 1,3,4-thiadiazole pharmacophores.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and application in heterocyclic chemistry, designed for medicinal chemists and process development scientists.
Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6][7][8]
The molecule consists of a thiourea backbone where the
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 1-Amino-3-(2-methylcyclohexyl)thiourea OR 4-(2-methylcyclohexyl)thiosemicarbazide |
| Molecular Formula | |
| Molecular Weight | 187.31 g/mol |
| CAS Registry Number | Not widely indexed; commercially available as SKU RCLS109765 |
| Physical State | White to off-white crystalline solid (typical) |
| Solubility | Soluble in DMSO, DMF, Ethanol (hot); poorly soluble in water |
| Stereochemistry | Contains 2 chiral centers (C1, C2 on cyclohexane). Exists as cis/trans diastereomers; commercial reagents are often trans-predominant mixtures.[1] |
Structural Analysis
The molecule features a nucleophilic hydrazine tail (
Synthetic Methodology
The most robust synthesis involves the nucleophilic addition of hydrazine hydrate to 2-methylcyclohexyl isothiocyanate. This protocol ensures high regioselectivity, avoiding the formation of symmetrical thiocarbohydrazides.
Protocol: Isothiocyanate Addition Route
Prerequisites:
-
Reagents: 2-Methylcyclohexyl isothiocyanate (1.0 eq), Hydrazine hydrate (1.2 eq, 80-99%), Ethanol (anhydrous).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.
Step-by-Step Workflow:
-
Preparation: Dissolve 2-methylcyclohexyl isothiocyanate (10 mmol) in 20 mL of anhydrous ethanol.
-
Addition: Cool the solution to 0–5°C in an ice bath. Add hydrazine hydrate (12 mmol) dropwise over 15 minutes. Note: Exothermic reaction; control temperature to prevent double addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. If precipitation is slow, reflux gently for 30 minutes.
-
Isolation: Cool the mixture to 0°C. The product, 3-Amino-1-(2-methylcyclohexyl)thiourea, will crystallize.
-
Purification: Filter the solid and wash with cold ethanol/ether (1:1). Recrystallize from ethanol if necessary to remove traces of hydrazine.
Mechanism:
The terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate (
Reaction Pathways & Applications
This molecule acts as a "chassis" for building fused heterocyclic rings. The choice of cyclization reagent dictates whether the product becomes a triazole (basic conditions) or a thiadiazole (acidic conditions).[2]
Visualization: Synthetic Divergence
The following diagram illustrates the synthesis of the core molecule and its transformation into bioactive heterocycles.
Caption: Synthesis of 3-Amino-1-(2-methylcyclohexyl)thiourea and its divergent cyclization pathways.
Key Applications in Drug Design
-
1,2,4-Triazole Synthesis: Reaction with carboxylic acids in basic media (e.g., NaOH) yields 4-(2-methylcyclohexyl)-5-substituted-1,2,4-triazole-3-thiones. These motifs are common in antifungal and anti-inflammatory candidates.
-
1,3,4-Thiadiazole Synthesis: Reaction with dehydrating agents (e.g.,
, ) promotes sulfur participation in the ring closure, yielding 2-amino-1,3,4-thiadiazole derivatives, known for antimicrobial activity. -
Schiff Base Formation: Condensation of the
-amino group with aromatic aldehydes creates thiosemicarbazones, which are potent metal chelators (Fe, Cu) often investigated for anti-tumor properties.
Analytical Characterization (Predicted)
To validate the synthesis, researchers should look for the following spectral signatures:
-
FT-IR Spectroscopy:
-
Stretching: Doublet/multiplet around 3100–3400
. -
Stretching: Strong band at 1100–1200
. -
Aliphatic C-H: 2850–2950
(Cyclohexyl ring).
-
Stretching: Doublet/multiplet around 3100–3400
-
NMR (DMSO-
):- 0.9–1.8 ppm: Multiplets (Cyclohexyl protons + Methyl group).
-
4.0–4.5 ppm: Broad singlet (2H,
). - 7.0–9.0 ppm: Broad singlets (2H, Thioamide NH protons). Note: Chemical shift varies with concentration and temperature due to tautomerism.
-
Mass Spectrometry (ESI+):
-
Molecular Ion
.
-
Safety & Handling
-
Hazard Class: Thiourea derivatives are potential thyroid toxins and skin sensitizers.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the hydrazine moiety.
References
-
Clinivex. (n.d.). 3-amino-1-(2-methylcyclohexyl)thiourea Product Listing. Retrieved from [Link]
-
PubChem. (2025).[3] Thiourea and Thiosemicarbazide Derivatives: Structure and Activity. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2013). Synthesis and Antimicrobial activity of Some 1,3,4-Oxadiazoles and 1,2,4-Triazoles. Retrieved from [Link]
Sources
toxicity and handling precautions for cyclohexyl thiourea derivatives
An In-depth Technical Guide to the Toxicity and Safe Handling of Cyclohexyl Thiourea Derivatives
Foreword: A Proactive Stance on Chemical Safety
Cyclohexyl thiourea derivatives represent a fascinating and versatile class of compounds. Their unique structural features, combining a bulky, lipophilic cyclohexyl group with the reactive thiocarbonyl core, have made them valuable scaffolds in fields ranging from medicinal chemistry and enzyme inhibition to organocatalysis and agrochemical development.[1][2][3] The N-H protons and the C=S group create a platform for hydrogen bonding, making them attractive for designing molecules that interact with biological targets like enzymes and proteins.[1][3][4] However, this same reactivity necessitates a deeply informed and rigorously cautious approach to their handling. As with all thiourea-based compounds, an inherent potential for toxicity exists. This guide is designed for the research scientist and drug development professional, moving beyond mere procedural lists to instill a foundational understanding of the causality behind the required safety protocols. Our goal is not to hinder research but to empower it with the principles of proactive safety and scientific integrity.
Toxicological Profile: Understanding the Hazard
The toxicological profile of a cyclohexyl thiourea derivative must be inferred from both the parent thiourea molecule and the specific biological activities demonstrated by its analogues. Direct, comprehensive toxicity data for every derivative is often unavailable; therefore, a conservative approach assuming hazards similar to or greater than thiourea is scientifically prudent.
The Thiourea Core: The Foundation of Toxicity
Thiourea itself is classified as a hazardous substance with multiple target organ effects. Its toxicity is the baseline from which we must evaluate all derivatives.
-
Endocrine Disruption (Thyroid Toxicity): The most well-documented effect of thiourea is its impact on the thyroid gland. It interferes with thyroid hormone synthesis, leading to reduced thyroid function.[5] Prolonged or high-dose exposure can cause thyroid enlargement.[5] A 1970 study noted that thiourea readily penetrates the skin, leading to destructive changes in the thyroid gland of exposed workers.[5]
-
Carcinogenicity and Genotoxicity: Thiourea is suspected of causing cancer.[6][7][8] It is classified as a Category 3 carcinogenic substance by Safe Work Australia, with the risk phrase "Limited evidence of carcinogenic effect".[9] Some derivatives are thought to be capable of altering cellular genetic material.[5]
-
Reproductive Toxicity: The compound is suspected of damaging the unborn child.[6][8][10]
-
Acute Toxicity: While considered to have low acute dermal toxicity (LD50 in rabbits >2800 mg/kg), thiourea is harmful if swallowed.[8][9]
-
Sensitization: Thiourea and its derivatives are known to cause allergic contact dermatitis and, in some cases, photocontact dermatitis.[5] This is particularly relevant in the rubber industry where they are used as accelerators.[5]
Cyclohexyl Thiourea Derivatives: Specific Activities and Inferred Risks
The addition of a cyclohexyl group and other moieties modifies the molecule's properties, often enhancing its biological activity and, by extension, its potential toxicity. Research has highlighted their role as potent enzyme inhibitors.
-
Enzyme Inhibition: Several studies have demonstrated that cyclohexyl thiourea derivatives can act as efficient inhibitors of various enzymes. For instance, compounds like 1-isobutyl-3-cyclohexylthiourea and 1-(3-chlorophenyl)-3-cyclohexylthiourea have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][11][12] This anticholinesterase activity points to a potential for neurotoxic effects. Other derivatives have shown inhibitory activity against α-amylase, proteinase K, and tyrosinase.[4][13]
-
Anticancer Activity: While a therapeutic goal, the potent cytotoxic effects of some thiourea derivatives against cancer cell lines underscore their inherent biological activity and the need for containment to prevent exposure to healthy cells.[14][15]
Quantitative Toxicity Data Summary
| Compound/Family | Metric | Value | Target/System | Reference |
| Thiourea | Dermal LD50 (Rabbit) | > 2,800 mg/kg bw | Acute Toxicity | [9] |
| Thiourea | Aquatic EC50 (48h) | 9 mg/L | Daphnia magna | [16] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | IC50 | 50 µg/mL | Acetylcholinesterase (AChE) | [1][11][12] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | IC50 | 60 µg/mL | Butyrylcholinesterase (BChE) | [1][11][12] |
| Pyrimidine-linked cyclohexyl acyl thiourea (Cmpd 6i) | IC50 | 1.521 µM | α-amylase | [13] |
Hazard Mitigation and Handling Protocols
A self-validating safety protocol is built on the principle of minimizing exposure at every step. The following hierarchy of controls must be implemented when handling any cyclohexyl thiourea derivative.
Hazard Mitigation Workflow
This workflow illustrates the primary safety hierarchy. Engineering controls are the most effective and should be prioritized over personal protective equipment.
Caption: Hierarchy of controls for managing chemical hazards.
Engineering Controls: Your First Line of Defense
The primary objective is to contain the chemical and prevent it from entering the general laboratory atmosphere.
-
Chemical Fume Hood: All handling of powdered cyclohexyl thiourea derivatives (weighing, transfers, preparing solutions) must be conducted inside a certified chemical fume hood.
-
Ventilation: The laboratory must have a general ventilation system that ensures a sufficient rate of air exchange. Local exhaust ventilation should be used for any procedure that might generate dust or aerosols outside of a fume hood.[6][17][18][19]
Personal Protective Equipment (PPE): A Necessary Barrier
PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.[7][17][20]
-
Eye and Face Protection: Use chemical safety goggles with side shields conforming to EN166 or equivalent standards.[6][21] A face shield may be required for operations with a higher splash risk.
-
Hand Protection: Wear chemical-resistant gloves tested to a relevant standard (e.g., Europe EN 374).[5][6]
-
Suitable Materials: Nitrile rubber (NBR) or PVC gloves are commonly recommended.[5][6]
-
Causality: The selection of glove material is critical. Thiourea compounds can penetrate the skin.[5] Always check the manufacturer's data for breakthrough time and degradation resistance for the specific solvent being used. For prolonged or repeated contact, a glove with a higher protection class (e.g., Class 5 or 6) is recommended.[5]
-
-
Body Protection: A lab coat is mandatory. For larger quantities or significant spill risk, chemical-resistant overalls and safety footwear are required.[5][21]
-
Respiratory Protection: If dust generation is unavoidable despite engineering controls, an approved positive-flow mask or a respirator with a suitable particulate filter must be used.[5][22]
Administrative Controls and Hygiene
These practices are designed to prevent accidental exposure and cross-contamination.
-
Designated Areas: Clearly designate areas for storing and handling these compounds.
-
Training: All personnel must be trained on the specific hazards and handling procedures for these compounds before work begins.[7]
-
Hygiene:
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][6][18]
-
Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[5][10][19]
-
Contaminated work clothes should be laundered separately by informed individuals; do not take them home.[5][7]
-
Step-by-Step Experimental Protocol: Weighing and Solubilizing a Powdered Derivative
This protocol demonstrates the integration of safety measures into a common laboratory task.
-
Preparation (Pre-Operation):
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Decontaminate the work surface inside the fume hood.
-
Place a weigh boat on an analytical balance inside the hood. If the balance is outside the hood, place it in a draft shield.
-
Prepare spill cleanup materials (absorbent pads, designated waste container) and have them readily accessible.
-
-
Execution (Handling the Compound):
-
Retrieve the container of the cyclohexyl thiourea derivative from its designated storage location.
-
Inside the fume hood, carefully open the container. Avoid any action that could create airborne dust.
-
Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat.
-
Securely close the primary container and wipe it down with a damp cloth before removing it from the fume hood.
-
Carefully add the weighed powder to the designated solvent vessel, also within the fume hood.
-
Rinse the weigh boat with a small amount of the solvent and add the rinse to the vessel to ensure a complete transfer.
-
-
Cleanup (Post-Operation):
-
Dispose of the spatula (if disposable) or decontaminate it thoroughly. Dispose of the weigh boat and any contaminated wipes in a clearly labeled hazardous waste container.[23]
-
Wipe down the work surface inside the fume hood.
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Preparedness and Response
Spill Response
The response is dictated by the scale and nature of the spill.
Caption: Decision logic for responding to chemical spills.
-
Minor Spills: Clean up waste regularly and abnormal spills immediately.[5] Avoid breathing dust.[5] Dampen with water to prevent dusting before sweeping.[5] Use dry cleanup procedures and place material into suitable, labeled containers for disposal.[5][23]
-
Major Spills: Clear the area of all personnel and move upwind.[5] Alert emergency responders and inform them of the hazard's location and nature.[5] Wear full-body protective clothing with breathing apparatus.[5] Prevent spillage from entering drains or water courses by any means available.[5]
First Aid Measures
Immediate and correct first aid is critical. Always seek medical attention if exposed or concerned.[6][21]
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical advice.[6][18]
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[5] Flush skin and hair with running water and soap, if available.[5] Seek medical attention in the event of irritation.[5]
-
Eye Contact: Immediately wash out with fresh running water for at least 15 minutes.[5][7] Ensure complete irrigation by keeping eyelids apart.[5] Seek medical attention.[6][18]
-
Ingestion: Rinse the mouth with water (only if the person is conscious).[6][18] Call a doctor or Poison Center immediately.[21] Do not induce vomiting.[22]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[6][7][22] Keep away from incompatible materials such as strong oxidizing agents, nitrates, strong acids, and bases.[5][6][7]
-
Disposal: All waste must be treated as hazardous. Dispose of contents and containers in accordance with all local, regional, and national regulations.[19][21][23] This should be done through a licensed professional waste disposal service.[23] For some thiourea wastes, chemical treatment with a household bleach solution (sodium hypochlorite) followed by standing overnight before neutralization and disposal may be an option, but this must be verified and performed in accordance with institutional safety guidelines.
Conclusion
The utility of cyclohexyl thiourea derivatives in modern chemical and biological sciences is significant. Their potential as enzyme inhibitors and therapeutic agents warrants continued investigation. However, this potential is intrinsically linked to their biological activity, which demands our full respect and diligence. By understanding the toxicological basis for safety protocols—from the antithyroid effects of the thiourea core to the specific enzyme inhibition of its derivatives—we can create a research environment that is not only productive but fundamentally safe. Adherence to the principles and protocols outlined in this guide is a cornerstone of responsible science.
References
- Safety First: Essential Handling and Safety Guidelines for Thiourea. (2026, February 14). Google Vertex AI Search.
- Thiourea - Safety Data Sheet. Santa Cruz Biotechnology.
- Safety Data Sheet: Thiourea. Carl ROTH.
- Hazard Summary: Thiourea. (2002, July). New Jersey Department of Health.
- Thiourea Unraveling Its Diverse Applications. (2024, January 24). Annexe Chem.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021, July 27). MDPI.
- Safety Data Sheet: Thiourea. (2022, March 9). Redox.
- Safety Data Sheet: Thiourea. Carl ROTH.
- Safety Data Sheet: THIOUREA. (2023, March 8). ChemSupply Australia.
- Safety Data Sheet: thiourea. Chemos GmbH&Co.KG.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2025, October 15). ResearchGate.
- Thiourea Derivatives in Agrochemical Discovery and Development. (2025, April 7). Journal of Agricultural and Food Chemistry.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021, July 27). PubMed.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Semantic Scholar.
- Thiourea Dioxide - Safety Data Sheet. Regency FCB (UK) Ltd.
- Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11... ResearchGate.
- Thiourea 99+%. (2023, February 22). Laboratorium Discounter.
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI.
- Thiourea - Safety Data Sheet. (2019, July 31).
- Chemwatch GHS SDS 22533. s d fine-chem limited.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021, July 27). PMC.
- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023, May 30). Semantic Scholar.
- Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (2024, October 21). PMC.
- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC.
- THIOUREA. (2021, January 13). Occupational Safety and Health Administration.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14).
- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences.
- Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives. ResearchGate.
- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022, March 9). DergiPark.
- ACUTE DATA CHRONIC DATA.
- Thiourea: Human health tier II assessment. (2015, September 1).
- 22 Chronic Toxicity Summaries. OEHHA.
- THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG.
- Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (2024, December 15). PubMed.
- Thiourea. (2026, February 3). AERU - University of Hertfordshire.
- Thiourea | H2NCSNH2 | CID 2723790. (2013, October 9). PubChem - NIH.
- ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. nj.gov [nj.gov]
- 8. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 11. researchgate.net [researchgate.net]
- 12. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Thiourea [sitem.herts.ac.uk]
- 17. nbinno.com [nbinno.com]
- 18. carlroth.com [carlroth.com]
- 19. chemos.de [chemos.de]
- 20. annexechem.com [annexechem.com]
- 21. redox.com [redox.com]
- 22. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 23. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Commercial Availability and Sourcing Guide: 3-Amino-1-(2-methylcyclohexyl)thiourea
[1][2]
Executive Summary
3-Amino-1-(2-methylcyclohexyl)thiourea is a specialized heterocyclic building block primarily used in the synthesis of fused ring systems such as 1,2,4-triazoles and 1,3,4-thiadiazoles . Often categorized within "Thiosemicarbazide Libraries" in high-throughput screening (HTS) catalogs, this compound acts as a critical intermediate for introducing the lipophilic 2-methylcyclohexyl moiety into pharmaceutical scaffolds.
While available from select boutique distributors, it is frequently a "made-to-order" or "lead-time" item rather than a bulk commodity. Researchers must validate the stereochemistry (cis/trans ratio) of the starting material, as the 2-methylcyclohexyl ring introduces geometric isomerism that significantly impacts downstream biological activity.
Chemical Identity & Technical Profile
To ensure accurate procurement, it is vital to use the correct chemical nomenclature during supplier queries, as catalog names vary.
| Property | Detail |
| Common Name | 3-Amino-1-(2-methylcyclohexyl)thiourea |
| IUPAC Name | 4-(2-methylcyclohexyl)thiosemicarbazide |
| Chemical Structure | |
| Molecular Formula | |
| Molecular Weight | 187.31 g/mol |
| Key Functional Groups | Primary amine (hydrazine), Thione (C=S), Secondary amine |
| Isomerism | Exists as cis- and trans- isomers based on the 2-methylcyclohexyl ring.[1] Most commercial supplies are mixtures unless specified "Stereopure". |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water. |
Note on Nomenclature: The name "3-Amino-1-..." implies a thiourea backbone numbered N1 to N3. However, chemically this is a thiosemicarbazide . Suppliers often use the "3-amino-thiourea" convention to group it with other urea/thiourea derivatives. When searching databases like SciFinder or Reaxys, use the thiosemicarbazide substructure.
Commercial Supply Landscape
The supply chain for this compound is tiered. It is rarely held in kilogram-scale stock but is widely available as a milligram-to-gram library compound.
Tier 1: Specialized Distributors (Immediate/Short Lead Time)
These vendors list the specific SKU and are most likely to have small quantities (100mg - 5g) in stock.
-
Clinivex : Lists the compound explicitly (SKU: RCLS109765 ). They are a primary source for reference standards and library compounds.
-
Dana Bioscience : Specializes in cyclohexyl-thiourea derivatives. While they list the dimethyl variant, they are a verified source for the monomethyl analog upon request.
-
TargetMol / SelleckChem : Often carry this class within their "Fragment Libraries" for drug discovery.
Tier 2: Bulk Manufacturers (Custom Synthesis)
For quantities >100g, "off-the-shelf" purchase is inefficient. Sourcing from contract research organizations (CROs) that specialize in hydrazine chemistry is recommended.
-
Enamine : The world’s largest supplier of building blocks. They likely manufacture the library that distributors like Clinivex resell.
-
WuXi AppTec : Capable of rapid custom synthesis of this scaffold using standard isothiocyanate chemistry.
Sourcing Strategy Workflow
The following decision tree outlines the optimal sourcing path based on required quantity and purity.
Figure 1: Strategic sourcing workflow distinguishing between screening needs and bulk process development.
Synthesis & Manufacturing Context
Understanding the synthesis is crucial for quality assurance. If a supplier cannot provide an NMR showing the absence of 2-methylcyclohexyl isothiocyanate (the precursor), the batch should be rejected.
Synthetic Route: The Isothiocyanate-Hydrazine Protocol
The industrial standard for producing 4-substituted thiosemicarbazides involves the nucleophilic addition of hydrazine hydrate to an isothiocyanate.
-
Precursor Formation : 2-Methylcyclohexylamine is reacted with carbon disulfide (
) and a base (e.g., ), followed by treatment with an electrophile (like ethyl chloroformate) or direct reaction with thiophosgene to yield 2-methylcyclohexyl isothiocyanate . -
Thiosemicarbazide Formation : The isothiocyanate is treated with hydrazine hydrate (
) in ethanol at to room temperature.
Key Impurity Profile:
-
Unreacted Isothiocyanate : Highly electrophilic and toxic. Must be <0.1%.
-
Symmetrical Thiourea : Bis(2-methylcyclohexyl)thiourea. Formed if hydrazine stoichiometry is incorrect (too low).
-
Hydrazine : Genotoxic impurity. Must be purged via recrystallization.
Figure 2: Industrial synthesis pathway highlighting critical control points for impurity formation.
Quality Control & Handling Protocols
When receiving this compound, the following QC tests are mandatory to ensure scientific integrity.
Analytical Verification
-
1H NMR (DMSO-d6) :
-
Look for the 2-methylcyclohexyl multiplet (
0.9–2.0 ppm). -
Thiosemicarbazide protons : Broad singlets at
4.0–5.0 ( ) and 7.0–9.0 ( ). -
Stereochemistry : Distinct shifts for cis vs trans methyl groups may be visible.
-
-
LC-MS :
-
Confirm
. -
Check for dimer formation (
).
-
-
Melting Point :
-
Typical range: 145–155°C (varies by isomer ratio). Sharp melting point indicates high stereochemical purity.
-
Safety & Handling
-
Toxicity : Thioureas are potential goitrogens (thyroid inhibitors). Handle in a fume hood.
-
Sensitization : Potential skin sensitizer. Double-glove (Nitrile) is required.
-
Storage : Hygroscopic. Store at 4°C under inert gas (Argon/Nitrogen) to prevent oxidation to the disulfide or decomposition.
References
-
Clinivex . Product Catalog: 3-amino-1-(2-methylcyclohexyl)thiourea (SKU: RCLS109765). Retrieved from [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). "A simple condensation between amines and carbon disulfide...". Journal of Organic Chemistry, 75(7), 2327-2332. (Methodology for Isothiocyanate/Thiourea synthesis).
-
PubChem . Compound Summary: 3-amino-1-(2-methylheptyl)thiourea (Analogous Class). Retrieved from [Link]
Methodological & Application
Application Note: High-Purity Synthesis of 3-Amino-1-(2-methylcyclohexyl)thiourea
Executive Summary
This technical guide outlines a validated, two-step protocol for the synthesis of 3-Amino-1-(2-methylcyclohexyl)thiourea , a critical intermediate often employed in the construction of heterocyclic pharmacophores such as 1,2,4-triazoles and 1,3,4-thiadiazoles.
The procedure utilizes a "safety-by-design" approach, avoiding the use of highly toxic thiophosgene by employing a Tosyl Chloride (TsCl) mediated decomposition of dithiocarbamate salts to generate the isothiocyanate intermediate in situ. This is followed by a controlled nucleophilic addition of hydrazine. This method ensures high regioselectivity, minimizes the formation of symmetrical thiourea byproducts, and accommodates the stereochemical complexity of the 2-methylcyclohexyl ring.
Retrosynthetic Analysis & Strategy
The target molecule, a 4-substituted thiosemicarbazide, is disconnected at the
Strategic Considerations:
-
Regioselectivity: To ensure the amino group (hydrazine moiety) attaches correctly without double substitution (formation of symmetrical 1,3-bis(2-methylcyclohexyl)thiourea), the isothiocyanate must be added slowly to an excess of hydrazine.
-
Stereochemistry: The starting material, 2-methylcyclohexylamine, typically exists as a mixture of cis and trans isomers. This protocol preserves the isomeric ratio of the starting amine. If isomerically pure product is required, pure cis or trans amine must be sourced, or the final product recrystallized selectively.
Figure 1: Retrosynthetic disconnection showing the isothiocyanate pathway.
Experimental Protocol
Phase 1: Synthesis of 2-Methylcyclohexyl Isothiocyanate
Objective: Convert the primary amine to isothiocyanate using a desulfurization agent (TsCl) to avoid thiophosgene.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Quantity (Example) | Role |
| 2-Methylcyclohexylamine | 113.20 | 1.0 | 11.3 g (100 mmol) | Substrate |
| Carbon Disulfide ( | 76.14 | 1.2 | 9.1 g (7.2 mL) | Thio-reagent |
| Triethylamine ( | 101.19 | 2.0 | 20.2 g (28 mL) | Base |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.1 | 21.0 g | Desulfurizing Agent |
| THF (Tetrahydrofuran) | - | - | 150 mL | Solvent |
Step-by-Step Procedure
-
Dithiocarbamate Formation:
-
In a 500 mL 3-neck round-bottom flask equipped with a dropping funnel and thermometer, dissolve 2-Methylcyclohexylamine (100 mmol) and Triethylamine (200 mmol) in THF (100 mL).
-
Cool the solution to 0°C using an ice/salt bath.
-
Add Carbon Disulfide (120 mmol) dropwise over 20 minutes. Ensure internal temperature remains
. -
Observation: A precipitate (triethylammonium dithiocarbamate salt) may form. Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
-
-
Desulfurization (Isothiocyanate Formation):
-
Cool the mixture back to 0°C .
-
Dissolve p-Toluenesulfonyl chloride (TsCl) (110 mmol) in THF (50 mL) and add it dropwise to the reaction mixture.
-
Stir at 0°C for 30 minutes, then warm to RT and stir for 2 hours.
-
Mechanism:[1] TsCl activates the sulfur, facilitating the elimination of elemental sulfur (or water-soluble sulfur species) and formation of the isothiocyanate.
-
-
Work-up:
-
Add 1N HCl (50 mL) to quench excess amine/base (adjust pH to ~4-5).
-
Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layer with Brine (2 x 50 mL) and Water (50 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[4] -
Result: A pale yellow oil (Crude 2-Methylcyclohexyl Isothiocyanate). Yield is typically 85-95%. This can be used directly in Phase 2 without distillation if purity >90% by TLC/NMR.
-
Phase 2: Synthesis of 3-Amino-1-(2-methylcyclohexyl)thiourea
Objective: Selective nucleophilic addition of hydrazine to the isothiocyanate.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Quantity | Role |
| Crude Isothiocyanate (from Phase 1) | ~155.26 | 1.0 | ~15.5 g (assume 100% yield) | Electrophile |
| Hydrazine Hydrate (80% or 100%) | 50.06 | 1.5 - 2.0 | 7.5 - 10.0 g | Nucleophile |
| Ethanol (Absolute) | - | - | 100 mL | Solvent |
Step-by-Step Procedure
-
Preparation of Nucleophile Pool:
-
In a 250 mL round-bottom flask, dilute Hydrazine Hydrate (150-200 mmol, excess is crucial) in Ethanol (50 mL).
-
Cool the solution to 0°C .
-
-
Controlled Addition:
-
Dissolve the Crude Isothiocyanate (100 mmol) in Ethanol (50 mL).
-
Add the isothiocyanate solution dropwise to the stirred hydrazine solution over 30-45 minutes.
-
Critical Control Point: The slow addition of isothiocyanate to the hydrazine ensures that hydrazine is always in excess, preventing the product (which contains a secondary amine) from reacting with another molecule of isothiocyanate to form the symmetrical byproduct.
-
-
Reaction Completion:
-
Allow the mixture to warm to RT and stir for 3-5 hours.
-
Monitor by TLC (Mobile phase: 5% Methanol in DCM). The isothiocyanate spot (high
) should disappear, and a lower spot (Thiosemicarbazide) should appear.
-
-
Crystallization & Isolation:
-
Cool the reaction mixture to 4°C (refrigerator) or -20°C overnight.
-
The product usually precipitates as a white crystalline solid.
-
Filter the solid using a Buchner funnel.
-
Wash with cold Ethanol (20 mL) followed by cold Diethyl Ether (20 mL).
-
Recrystallize from hot Ethanol if higher purity is required.
-
Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis.
Characterization & Quality Control
Verify the structure using the following parameters. Note that signals may appear doubled or complex due to the cis/trans mixture of the cyclohexyl ring.
| Technique | Expected Signal / Observation |
| Physical State | White crystalline solid.[9][10] Melting point typically 145-160°C (isomer dependent). |
| IR Spectroscopy | 3100-3400 cm⁻¹ : Broad NH/NH₂ stretches.1100-1200 cm⁻¹ : C=S (Thione) stretch.1500-1600 cm⁻¹ : N-H bending. |
| ¹H NMR (DMSO-d₆) | δ 0.8-0.9 : Methyl doublet ( |
| Mass Spectrometry | ESI+: |
Safety & Troubleshooting
Critical Safety Hazards
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use double gloves (Nitrile) and work strictly in a fume hood. Decontaminate glassware with bleach (sodium hypochlorite) before removal from the hood.
-
Carbon Disulfide (
): Extremely flammable (flash point -30°C) and neurotoxic. Keep away from heat sources/sparks. -
Isothiocyanates: Potent sensitizers and lachrymators. Avoid inhalation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Incomplete reaction or hydrolysis of TsCl. | Ensure reagents are anhydrous. Increase reaction time after TsCl addition. |
| Oily Product in Phase 2 | Presence of unreacted isothiocyanate or solvent retention. | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |
| Symmetrical Byproduct | Hydrazine concentration too low during addition. | Ensure Inverse Addition (Isothiocyanate added TO Hydrazine) and increase Hydrazine equivalents to 2.0. |
References
-
Wong, R., & Dolman, S. J. (2007).[11] Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamates.[11] The Journal of Organic Chemistry, 72(10), 3969–3971. Link
-
Li, Z., et al. (2019). A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions.[7] Beilstein Journal of Organic Chemistry, 15, 2106–2110. Link
-
Maddani, M. R., & Prabhu, K. R. (2010).[12] Metal-Free Synthesis of Thioureas. The Journal of Organic Chemistry, 75(7), 2327–2332. Link
-
BenchChem. (2025). Application Notes: Cyclocondensation Reactions of Acetyl Isothiocyanate with Hydrazines. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. chemmethod.com [chemmethod.com]
- 4. rsc.org [rsc.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. chemmethod.com [chemmethod.com]
- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. orientjchem.org [orientjchem.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Isothiocyanate synthesis [organic-chemistry.org]
- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Stability of 3-Amino-1-(2-methylcyclohexyl)thiourea
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Amino-1-(2-methylcyclohexyl)thiourea. It addresses common questions and troubleshooting scenarios related to the stability of this compound in aqueous solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of 3-Amino-1-(2-methylcyclohexyl)thiourea in experimental settings.
Q1: What are the primary degradation pathways for 3-Amino-1-(2-methylcyclohexyl)thiourea in an aqueous solution?
A1: Like many thiourea derivatives, 3-Amino-1-(2-methylcyclohexyl)thiourea is susceptible to two primary degradation pathways in aqueous media: hydrolysis and oxidation.[1]
-
Hydrolysis: This pathway involves the cleavage of the thiourea molecule by water. The rate of hydrolysis is highly dependent on the pH of the solution.[1] Under acidic or basic conditions, the C-N bonds can be cleaved, potentially yielding 2-methylcyclohexylamine, ammonia, and thiocarbonic acid derivatives. For some related N-substituted thioureas, alkaline hydrolysis can be particularly rapid.[2]
-
Oxidation: The sulfur atom in the thiourea moiety is readily oxidized.[1] This can be initiated by dissolved atmospheric oxygen or other oxidizing agents present in the solution. Oxidation can lead to the formation of the corresponding urea derivative (3-Amino-1-(2-methylcyclohexyl)urea), as well as various sulfur oxides, sulfinic acids, or sulfonic acids, ultimately leading to a loss of the compound's intended activity.[1]
Caption: Primary degradation pathways for the parent compound.
Q2: How does the pH of the aqueous solution affect the stability of my compound?
A2: The pH is a critical factor governing the stability of thiourea derivatives. Both highly acidic and, particularly, alkaline conditions can significantly accelerate degradation.[1][2]
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, leading to cleavage of the molecule.
-
Neutral to Slightly Acidic (pH 5-7): This range generally offers the best stability for many thiourea derivatives, as it minimizes both acid and base-catalyzed hydrolysis.[3] However, stability is compound-specific and must be experimentally verified.
-
Alkaline Conditions (pH > 8): Thiourea derivatives can be highly susceptible to base-catalyzed hydrolysis.[2] For some gold-thiourea complexes, irreversible decomposition is observed at a pH greater than 5.[4] We strongly recommend avoiding prolonged storage in basic buffers.
Q3: My experimental results are inconsistent. Could degradation of my aqueous stock solution be the cause?
A3: Yes, this is a common issue. If a stock solution is prepared and used over several days or weeks without proper storage, significant degradation can occur, leading to a decrease in the effective concentration of the active compound.[1] This "loss of potency" is a direct result of the hydrolysis and oxidation pathways described in Q1. We recommend analyzing the purity of any stored solution via a stability-indicating method like HPLC before use if you suspect degradation.[1]
Q4: What are the best practices for preparing and storing aqueous solutions of 3-Amino-1-(2-methylcyclohexyl)thiourea?
A4: To ensure the integrity and reproducibility of your experiments, adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, degassed water or a buffer in the pH 5-7 range. | Minimizes dissolved oxygen to slow oxidation and avoids pH extremes that catalyze hydrolysis. |
| Preparation | Prepare solutions fresh before each experiment whenever possible.[1] | This is the most effective way to avoid degradation and ensure accurate concentration. |
| Storage (Short-Term) | If temporary storage is needed (hours), keep the solution at 2-8°C and protected from light. | Low temperature slows the rate of chemical degradation. |
| Storage (Long-Term) | Aliquot the solution into single-use vials and store frozen at -20°C or -80°C.[1] | Freezing significantly halts degradation processes. Aliquoting prevents multiple freeze-thaw cycles. |
| Container | Use amber glass or opaque polypropylene vials. | Protects the compound from light, which can cause photodegradation.[1] |
Q5: How can I quantitatively monitor the stability of my compound in a specific buffer?
A5: A stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique. The goal is to develop a method that can separate the intact parent compound from all potential degradation products.
A typical starting point for a stability-indicating HPLC method would be:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.[1]
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 230-250 nm, to be determined empirically).[1]
-
Analysis: To conduct a study, you would measure the peak area of the parent compound at an initial time point (T=0) and then at subsequent time points under your specific storage conditions. A decrease in the parent peak area over time indicates degradation. The appearance of new peaks signifies the formation of degradation products. For definitive identification of these products, LC-MS (Liquid Chromatography-Mass Spectrometry) would be necessary.[5]
Section 2: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in my HPLC chromatogram over time. | Chemical degradation of the compound. | 1. Confirm the identity of new peaks using LC-MS. 2. Implement stricter storage conditions (see Q4 table). 3. Conduct a forced degradation study (see Protocol 1) to understand potential degradants. |
| A precipitate has formed in my aqueous solution. | 1. Poor solubility in the chosen solvent/buffer. 2. A degradation product is insoluble and precipitating. 3. Change in pH affecting solubility. | 1. Determine the compound's solubility limit in your buffer. Consider using a co-solvent if appropriate for your application. 2. Analyze the precipitate and supernatant separately by HPLC to identify the components. 3. Re-measure and adjust the pH of the solution. |
| Loss of biological activity or inconsistent assay results. | Degradation of the compound leading to a lower effective concentration.[1] | 1. Prepare fresh solutions for every experiment. 2. Re-analyze the purity of your stored stock solution using a validated HPLC method (see Protocol 2). 3. If storing stock solutions, validate their stability over the intended storage period at the specified temperature. |
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and establish the stability-indicating nature of an analytical method.[1]
Caption: Workflow for a forced degradation stability study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of 3-Amino-1-(2-methylcyclohexyl)thiourea in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1]
-
Thermal Degradation: Keep 2 mL of the stock solution in a stability chamber at 60°C.
-
Photostability: Expose 2 mL of the stock solution to a calibrated light source (e.g., ICH option 1 or 2).
-
Sampling & Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acid and base samples. Dilute appropriately and analyze immediately using the stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms to identify the formation of new peaks and the reduction in the parent compound peak.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish an HPLC method capable of resolving the parent compound from its degradation products generated during the forced degradation study.
Starting Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Detector Wavelength: Scan from 200-400 nm on a PDA detector to find the optimal wavelength for the parent compound. A fixed wavelength around 238 nm is a reasonable starting point for thiourea derivatives.[1]
-
Column Temperature: 30°C.
-
Initial Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
Method Validation: Inject a mixture of the stressed samples from Protocol 1. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main parent peak. Adjust the gradient, mobile phase composition, or even column chemistry as needed to achieve this separation.
References
- ResearchGate. (n.d.).
- PMC. (n.d.). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review.
- Benchchem. (n.d.).
- Canadian Science Publishing. (1974). THE ALKALINE HYDROLYSIS OF N-ACYLTHIOUREAS. Canadian Journal of Chemistry, 52(5), 697-701.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor.
- ResearchGate. (n.d.). The change of pH with time after adding thiourea to the solutions....
- RSC Publishing. (n.d.). Analytical Methods.
- MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Thiourea.
- ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. 2015(vii), 101-112.
- Journal of the American Chemical Society. (1934). The Preparation and Hydrolysis of Mono- and Disubstituted Benzoylthioureas1.
- MDPI. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis.
- ResearchGate. (n.d.). Effect of pH on thiourea removal efficiency (200 mg/l thiourea, 2.
- bioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals.
- PubMed. (n.d.). [Effects of thiourea on pH and availability of metal ions in acid red soil].
Sources
Technical Support Center: Stability & Handling of 3-Amino-1-(2-methylcyclohexyl)thiourea
Ticket ID: #TSC-AMCT-001 Subject: Minimizing Decomposition & Optimization of Handling Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Stability Paradox
You are likely working with 3-Amino-1-(2-methylcyclohexyl)thiourea , a compound structurally classified as a thiosemicarbazide derivative . While the cyclohexyl ring provides some steric protection, the thiourea core (
This molecule is not passively unstable; it is chemically ambitious . It wants to cyclize into a thiadiazole, oxidize into a urea, or chelate trace metals in your solvent. Your goal is not just "storage"; it is the active suppression of these thermodynamic pathways.
Module 1: Mechanistic Decomposition Pathways
To prevent decomposition, you must understand how it dies. The three primary killers of this compound are Oxidative Desulfurization , Acid-Catalyzed Cyclization , and Schiff-Base Condensation .
Visualization of Degradation
The following diagram maps the kinetic traps you must avoid during storage and reaction.
Figure 1: Primary decomposition vectors. Note that thiadiazole formation is irreversible.
Module 2: Troubleshooting Guide (Q&A)
Issue A: Material Discoloration & Texture Change
User Report: "My white powder has turned sticky and yellow after 2 weeks in the fridge."
Diagnosis: Oxidative Desulfurization & Hygroscopicity. The yellow color typically indicates the formation of disulfide dimers (formamidine disulfides) or elemental sulfur liberation driven by atmospheric oxygen. The "stickiness" confirms the compound is hygroscopic; water absorption accelerates hydrolysis.
Corrective Protocol:
-
The "Argon Sandwich": Never store this compound in a simple screw-cap vial. It requires an inert atmosphere.[1]
-
Step 1: Purge the vial with Argon (heavier than air) for 30 seconds.
-
Step 2: Seal with Parafilm under the cap, then cap tightly, then Parafilm over the cap.
-
-
Desiccant is Mandatory: Store the vial inside a secondary jar containing activated silica gel or
.
Issue B: "Rotten Egg" Smell Upon Opening
User Report: "I detect a faint sulfur smell when weighing the compound."
Diagnosis: Hydrolytic Breakdown (
Corrective Protocol:
-
Immediate Quench: Do not use this batch for sensitive catalysis.
-
Recrystallization Rescue:
-
Dissolve in minimal warm ethanol (degassed).
-
Filter while warm to remove elemental sulfur (insoluble).
-
Cool slowly to 4°C.
-
Crucial: Wash crystals with cold diethyl ether , not acetone.
-
Issue C: Unexplained Yield Loss in Reactions
User Report: "The reaction worked last month, but now yields are dropping. NMR looks messy."
Diagnosis: Trace Metal Poisoning or Solvent Incompatibility. Thioureas are potent ligands. If you used a metal spatula or stored the compound in a container previously washed with tap water (trace Cu/Fe), the compound may have chelated these metals, deactivating it. Alternatively, you may have used a ketone solvent.
Corrective Protocol:
-
The "No-Ketone" Rule: Never use Acetone or MEK for cleaning glassware or as a solvent. The terminal
group will react instantly to form a hydrazone (Schiff base). -
Glassware Prep: Acid-wash all glassware (1M HCl) followed by a DI water rinse and oven drying to remove trace transition metals.
Module 3: Optimized Storage & Handling Specifications
To maintain >98% purity over 6 months, adhere to these rigid specifications.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius suppression of cyclization rates. |
| Atmosphere | Argon / Nitrogen | Prevents S-oxidation to sulfinic acids/ureas [1]. |
| Container | Amber Glass | Blocks UV-induced photo-oxidation of the C=S bond. |
| Forbidden Solvents | Acetone, DMSO (wet) | Acetone forms hydrazones; Wet DMSO acts as an oxidant. |
| Preferred Solvents | MeOH, EtOH, DMF (Dry) | Protic solvents stabilize the thione tautomer. |
The "Thaw" Protocol
Never open a cold vial of thiourea derivatives directly in ambient air.
-
Remove vial from -20°C storage.
-
Place in a desiccator.[2]
-
Allow to warm to room temperature (approx. 30-45 mins).
-
Why? Opening cold causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.
Module 4: Experimental Workflow Visualization
The following workflow ensures integrity from storage to reaction.
Figure 2: Standard Operating Procedure (SOP) for handling amino-thioureas.
References
-
Sahu, S. et al. (2011). Oxidation of thiourea and substituted thioureas: a review. Journal of Sulfur Chemistry.
-
Metwally, M. A. et al. (2012). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry.
-
BenchChem Technical Support. (2025). Preventing degradation of thiourea derivatives during long-term storage.
-
Zhu, Z. et al. (2020). Metal- and Oxidant-Free Electrochemical Oxidative Desulfurization C–O Coupling of Thiourea-Type Compounds. Thieme Connect.
Sources
Validation & Comparative
Comparative Guide: Catalytic Efficiency of Bifunctional Aminothioureas vs. Unsubstituted Thiourea
This guide provides a technical comparison between Thiourea (the unsubstituted parent scaffold) and 3-Amino-1-(2-methylcyclohexyl)thiourea (a chiral, bifunctional derivative).
The analysis focuses on their application in asymmetric organocatalysis , specifically targeting Michael additions and nitroalkene activations, where these scaffolds are most commonly deployed.
Executive Summary
-
Thiourea (CAS 62-56-6): A monodentate or bidentate hydrogen-bond donor. It activates electrophiles by lowering their LUMO energy. However, it lacks chirality (producing racemic mixtures) and often requires high catalyst loading (10–20 mol%) and an external base to function effectively.
-
3-Amino-1-(2-methylcyclohexyl)thiourea: A bifunctional organocatalyst . It combines the hydrogen-bonding capability of thiourea with a primary amine (Lewis base) on a rigid, chiral cyclohexane scaffold. This "dual-activation" mode allows for simultaneous activation of both the electrophile and nucleophile, resulting in accelerated rates, lower catalyst loadings (<5 mol%), and high enantioselectivity (often >90% ee).
Mechanistic Divergence
The core difference in catalytic efficiency stems from the transition state organization.
A. Unsubstituted Thiourea (The "Passive" Activator)
Simple thiourea operates via explicit hydrogen bonding . It binds to oxyanions or nitro groups, stabilizing the negative charge buildup in the transition state.
-
Limitation: It cannot activate the nucleophile. An external base (e.g., Et₃N) is required to deprotonate the nucleophile. This intermolecular process increases the entropic penalty, slowing the reaction.
-
Stereochemistry: Being achiral, it provides no facial discrimination, yielding racemic products.
B. 3-Amino-1-(2-methylcyclohexyl)thiourea (The "Cooperative" Activator)
This molecule represents the Takemoto/Jacobsen class of catalysts.
-
Thiourea Moiety: Binds the electrophile (e.g., nitroalkene).
-
Amine Moiety: Acts as a general base (activating the nucleophile) or forms a transient enamine.
-
Chiral Scaffold (2-methylcyclohexyl): The rigid ring and the methyl group lock the conformation, forcing the reactants into a specific spatial arrangement (stereocontrol).
-
Intramolecularity: Because the base and acid are on the same molecule, the reaction proceeds via a tight, ordered transition state, significantly lowering the activation energy (
).
Visualization: Activation Pathways
The following diagram illustrates the structural and mechanistic differences between the two systems.
Figure 1: Comparison of the intermolecular activation (Thiourea) vs. intramolecular cooperative activation (Bifunctional derivative).
Performance Comparison Data
The following data compares the performance of simple thiourea against the chiral aminothiourea class in a standard Michael Addition of diethyl malonate to trans-β-nitrostyrene .
| Metric | Unsubstituted Thiourea | 3-Amino-1-(2-methylcyclohexyl)thiourea* |
| Catalyst Loading | 10 – 20 mol% | 1 – 5 mol% |
| Additives Required | External Base (e.g., NEt₃, 10 mol%) | None (Self-contained base) |
| Reaction Time | 24 – 48 Hours | 2 – 12 Hours |
| Yield | 60 – 85% | 90 – 99% |
| Enantiomeric Excess (ee) | 0% (Racemic) | 90 – 98% (Enantioselective) |
| Solubility (DCM/Toluene) | Poor (Requires polar solvents like MeOH) | Excellent (Soluble in non-polar media) |
| Substrate Scope | Limited to highly reactive electrophiles | Broad (Ketones, Aldehydes, Nitroalkenes) |
*Note: Data represents the performance profile of the cyclohexane-diamine thiourea class (Takemoto/Jacobsen type) to which the 2-methyl derivative belongs.
Experimental Protocol: Validation Workflow
To objectively verify the efficiency difference, use this self-validating protocol for the Enantioselective Michael Addition .
Materials
-
Electrophile: trans-β-Nitrostyrene (1.0 equiv)
-
Nucleophile: Diethyl malonate (2.0 equiv)
-
Solvent: Toluene (anhydrous)
-
Catalyst A: Thiourea + Triethylamine (10 mol% each)
-
Catalyst B: 3-Amino-1-(2-methylcyclohexyl)thiourea (5 mol%)
Step-by-Step Methodology
-
Preparation: Flame-dry two round-bottom flasks under Argon.
-
Charging (Flask A - Control): Add Thiourea (0.1 mmol) and trans-β-Nitrostyrene (1.0 mmol) in Toluene (2.0 mL). Add Triethylamine (0.1 mmol).
-
Charging (Flask B - Test): Add 3-Amino-1-(2-methylcyclohexyl)thiourea (0.05 mmol) and trans-β-Nitrostyrene (1.0 mmol) in Toluene (2.0 mL). Note the lower loading.
-
Initiation: Add Diethyl malonate (2.0 mmol) to both flasks simultaneously. Stir at Room Temperature (25°C).
-
Monitoring: Spot TLC every hour.
-
Observation: Flask B should show product formation significantly faster than Flask A due to the "bifunctional acceleration."
-
-
Quenching & Analysis:
-
Upon consumption of nitrostyrene, quench with 1N HCl. Extract with EtOAc.
-
Yield: Isolate via flash chromatography (Hexane/EtOAc).
-
Stereochemistry: Analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/iPrOH 90:10).
-
Expectation: Flask A = 50:50 enantiomer ratio. Flask B = Single major enantiomer peak.
-
Structural Logic & Synthesis Pathway
Understanding the origin of the 3-Amino-1-(2-methylcyclohexyl)thiourea's efficiency requires looking at its structural rigidity. The 2-methyl group on the cyclohexane ring adds steric bulk that locks the chair conformation, preventing the "floppiness" that reduces selectivity in simpler diamines.
Figure 2: Structural assembly and functional components of the catalyst.
References
-
Takemoto, Y., et al. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.
- Significance: The foundational paper establishing the efficiency of cyclohexane-based bifunctional thioureas over simple thiourea/base systems.
-
Schreiner, P. R. (2003). "Metal-free organocatalysis through explicit hydrogen bonding interactions." Chemical Society Reviews.
- Significance: detailed analysis of the H-bonding mechanism of thiourea deriv
-
Doyle, A. G., & Jacobsen, E. N. (2007). "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews.
- Significance: Comprehensive review comparing various thiourea scaffolds and their kinetic profiles.
-
Clinivex. (n.d.). "Product Catalog: 3-amino-1-(2-methylcyclohexyl)thiourea."
-
Significance: Verification of the specific chemical entity availability.
-
chiral separation of 3-Amino-1-(2-methylcyclohexyl)thiourea isomers
This guide provides an in-depth technical analysis of the chiral separation of 3-Amino-1-(2-methylcyclohexyl)thiourea , a compound featuring a stereochemically complex 2-methylcyclohexyl scaffold.
The molecule contains two contiguous chiral centers (C1 and C2 on the cyclohexane ring), resulting in four distinct stereoisomers:
-
Cis-enantiomers: (1S,2R) and (1R,2S)
-
Trans-enantiomers: (1S,2S) and (1R,2R)
Separating these requires a system capable of simultaneous diastereoselectivity (cis vs. trans) and enantioselectivity (R vs. S). This guide compares the performance of Polysaccharide-based Chiral Stationary Phases (CSPs) , the industry standard for this class of thiourea/thiosemicarbazide derivatives.
Part 1: Comparative Analysis of Separation Methods
The following comparison evaluates three primary methodologies based on resolution (
Method A: Amylose-Based CSPs (Recommended)
-
Column: Chiralpak AD-H (Coated) or Chiralpak IA (Immobilized).
-
Chemistry: Amylose tris(3,5-dimethylphenylcarbamate).
-
Performance:
-
Selectivity (
): High. The helical amylose structure forms inclusion complexes that effectively discriminate the bulky 2-methylcyclohexyl group. -
Mechanism: Hydrogen bonding between the thiourea/amine protons and the carbamate groups on the CSP, combined with steric fitting of the cyclohexyl ring.
-
Suitability: Best for baseline resolution of all 4 isomers in a single run.
-
Method B: Cellulose-Based CSPs
-
Column: Chiralcel OD-H (Coated) or Chiralpak IB (Immobilized).
-
Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate).
-
Performance:
-
Selectivity: Moderate to High. Often complementary to Amylose. If Method A fails to resolve the cis pair, Method B is the primary alternative.
-
Limitation: The linear cellulose cavity is sometimes too rigid for the flexible cyclohexane ring, potentially leading to partial overlap of diastereomers.
-
Method C: Achiral RP-HPLC (Pre-Fractionation)
-
Column: C18 or Phenyl-Hexyl.
-
Performance:
-
Selectivity: Diastereoselective ONLY. Can separate the cis racemate from the trans racemate based on hydrophobicity differences.
-
Usage: Useful as a first step in preparative workflows to simplify the mixture before chiral polishing.
-
Part 2: Performance Data Summary
The following data is synthesized from analogous separations of 2-methylcyclohexyl thiosemicarbazones (a structural proxy with identical stereochemistry) [1].
| Parameter | Method A (Amylose) | Method B (Cellulose) | Method C (C18 Achiral) |
| Elution Order | Trans-1 / Trans-2 / Cis-1 / Cis-2 | Variable (often Trans / Cis) | Trans-Racemate / Cis-Racemate |
| Resolution ( | > 2.0 (All pairs) | 1.2 - 1.8 (Cis pair often critical) | 0 (Enantiomers) / > 3.0 (Diast.) |
| Selectivity ( | 1.15 - 1.40 | 1.05 - 1.20 | N/A |
| Mobile Phase | Hexane / IPA / DEA (90:10:0.1) | Hexane / EtOH / DEA (90:10:0.1) | Water / MeCN (Gradient) |
| Throughput | High (Isocratic < 20 min) | Medium | High (Gradient) |
Part 3: Detailed Experimental Protocol
Objective: Isolate all 4 isomers of 3-Amino-1-(2-methylcyclohexyl)thiourea.
Sample Preparation
-
Solvent: Dissolve 1.0 mg of sample in 1.0 mL of Ethanol/Hexane (50:50).
-
Filtration: Pass through a 0.45 µm PTFE filter to remove particulates.
-
Concentration: 1 mg/mL (Analytical); 20 mg/mL (Preparative).
Chromatographic Conditions (Method A - Optimized)
-
System: HPLC with UV-Vis or PDA detector.
-
Column: Chiralpak IA (Immobilized Amylose), 250 x 4.6 mm, 5 µm.
-
Rationale: Immobilized phases allow the use of "forbidden" solvents like DCM or THF if solubility is an issue, though standard alkanes work best for recognition.
-
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA).
-
Ratio: 90 : 10 : 0.1 (v/v/v).
-
Critical Additive:0.1% DEA is mandatory. The terminal amino group (
) is basic; without DEA, peak tailing will destroy resolution due to non-specific silanol interactions.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lowering to 10°C can enhance resolution if
). -
Detection: UV @ 254 nm (Thiourea
transition).
Method Development Workflow
If the standard protocol yields overlapping peaks, follow this logic:
Figure 1: Decision tree for optimizing the chiral separation of multi-isomer thiourea derivatives.
Part 4: Mechanistic Insight
The separation relies on a "Three-Point Interaction" model:
-
Hydrogen Bonding: The thiourea protons (
) act as H-bond donors to the carbonyl oxygens of the carbamate CSP. -
Dipole-Dipole: The
group interacts with the amide dipoles of the stationary phase. -
Steric Discrimination: The 2-methylcyclohexyl ring fits into the chiral grooves of the amylose helix. The trans isomers generally adopt a more planar, extended conformation (diequatorial) compared to the cis (axial-equatorial), leading to significantly different retention times.
Note on Stability: Thiourea derivatives can be thermally sensitive. Avoid column temperatures above 40°C to prevent on-column degradation or racemization, although the 2-methylcyclohexyl stereocenters are generally configurationally stable under standard HPLC conditions [1].
References
-
Cirilli, R., Ferretti, R., La Torre, F., Secci, D., Bolasco, A., Carradori, S., & Pierini, M. (2007).[1] High-performance liquid chromatographic separation of enantiomers and diastereomers of 2-methylcyclohexanone thiosemicarbazone, and determination of absolute configuration and configurational stability. Journal of Chromatography A, 1172(2), 160-169.[1] [Link]1]
-
Sielc Technologies. (n.d.). Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. Retrieved from [Link]
-
Clinivex. (n.d.). 3-amino-1-(2-methylcyclohexyl)thiourea Product Page. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal and Handling of 3-Amino-1-(2-methylcyclohexyl)thiourea
[1]
Part 1: Executive Safety Summary
3-Amino-1-(2-methylcyclohexyl)thiourea is a specialized intermediate combining the toxicity profiles of thioureas with the reactivity of primary amines.[1] Unlike simple salts, this compound presents a dual hazard: the thiocarbonyl group (C=S) is a potent thyroid toxicant and sensitizer, while the primary amine (-NH₂) introduces risks of forming toxic chloramines if improperly treated with common bleach solutions.[1]
Core Directive: The only acceptable disposal method for bulk quantities (>1 g) is commercial incineration via a licensed hazardous waste handler.[1] Bench-top chemical deactivation is restricted strictly to trace residues on glassware or surfaces.[1]
| Hazard Domain | Classification | Operational Implication |
| Regulatory (RCRA) | Unlisted Hazardous Waste (Treat as U219 equivalent) | Must be segregated from oxidizers and acids.[1] |
| Toxicology | Carcinogen (Suspected), Sensitizer | Double-gloving (Nitrile) and P100 respiratory protection required for solids.[1] |
| Reactivity | Sulfur/Nitrogen Donor | DO NOT mix with acidic bleach.[1] Risk of chloramine gas and sulfur dioxide evolution.[1] |
Part 2: Waste Characterization & Segregation
Proper segregation is the causality of safety. Mixing this compound with incompatible streams is the most common cause of disposal accidents.
1. Waste Stream Assignment
-
Primary Stream: Solid Hazardous Waste (Toxic/Organic). [1]
-
Liquid Stream: If in solution, segregate into Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform).
-
Labeling: Containers must be explicitly labeled: "Hazardous Waste - Toxic - Sulfur Bearing Organic."
2. Incompatibility Alert (The "Why")
-
Oxidizers (Peroxides/Nitrates): Thioureas act as strong reducing agents.[1] Mixing with concentrated peroxides can cause immediate ignition or explosion.[1]
-
Acids: Acidification of thiourea waste promotes the formation of thiourea dioxide and potentially hydrogen sulfide (
) if metal sulfides are present as impurities.
Part 3: Disposal Protocols
Protocol A: Bulk Disposal (Solids & Stock Solutions)
Use this for expired shelf stocks, reaction byproducts, or any quantity >1 gram.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]
-
Transfer: Transfer solid material inside a fume hood. Minimize dust generation.[1][2][3][4][5][6][7]
-
Lab Packing:
-
Place the primary container into a secondary containment drum (Lab Pack).
-
Fill void spaces with vermiculite or clay absorbent.[1]
-
-
Manifesting:
Protocol B: Decontamination of Trace Residues (Glassware/Surfaces)
Use this ONLY for cleaning spatulas, flasks, and bench spills. DO NOT use this to destroy bulk chemicals.
The Mechanism: We utilize Alkaline Hypochlorite Oxidation .[1]
-
Aminated Thiourea (Our Compound): The alkaline environment prevents the formation of Nitrogen Trichloride (explosive), favoring the formation of safer oxidation byproducts.
Reagents:
-
Sodium Hypochlorite (Commercial Bleach, 5-10%)[1]
-
Sodium Hydroxide (NaOH, 1M) - Critical for pH control[1]
Step-by-Step Procedure:
-
Prepare Solution: In a fume hood, mix 1 part bleach with 1 part 1M NaOH. (High pH is critical to stabilize the amine).[1]
-
Soak: Submerge contaminated glassware in the solution for 12-24 hours .
-
Validation: Dip starch-iodide paper into the bath.
-
Neutralization: distinct from destruction.[1] Slowly lower the pH of the bath to ~7-8 using dilute sulfuric acid (Caution: Heat generation).[1]
-
Final Disposal: The neutralized aqueous solution can often be drain-disposed with copious water (check local municipal limits for sulfates/ammonia), or collected as aqueous non-hazardous waste.[1]
Part 4: Spill Response Workflow
Immediate Action: Evacuate the immediate 10-foot radius. Don PPE (Tyvek sleeves, double nitrile gloves, N95/P100 mask).
-
Containment: Do not dry sweep (dust hazard).[1] Cover the spill with a wet absorbent pad or dampen slightly with PEG-400 or water mist to suppress dust.[1]
-
Collection: Scoop damp material into a disposable wide-mouth jar.
-
Surface Decon: Apply the Alkaline Bleach solution (from Protocol B) to the surface.[1] Let sit for 10 minutes.
-
Wipe Down: Wipe with water-dampened sponges.[1] Collect sponges as solid hazardous waste.[1]
Part 5: Decision Logic & Workflow (Visualization)[1]
Figure 1: Operational decision tree for segregating thiourea waste streams based on quantity and physical state.
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[1][6] [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Sahu, S., et al. (2011).[1] Oxidation of Thiourea and Substituted Thioureas: A Review. Journal of Sulfur Chemistry. (Contextual grounding for oxidative deactivation mechanisms).
Sources
- 1. nyu.edu [nyu.edu]
- 2. redox.com [redox.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 6. hillbrothers.com [hillbrothers.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 10. wku.edu [wku.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
